N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as EPTC, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has been used extensively since then due to its effectiveness in controlling weeds. EPTC is a selective herbicide that targets grassy weeds and is commonly used in corn, soybean, and potato crops.
Scientific Research Applications
Synthesis and Molecular Modeling
A study outlines an efficient synthesis method for ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which facilitates the creation of pyrazolo[3,4-d]pyrimidine, among other derivatives. This synthesis pathway, involving condensation and cyclocondensation reactions, supports the development of compounds with significant effects in mouse tumor model cancer cell lines, highlighting its potential in anti-tumor applications (Nassar, Atta-Allah, & Elgazwy, 2015).
Antibacterial Agents
Another research effort focused on the design and synthesis of novel analogs related to N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This study emphasizes the compound's role in developing new antibacterial agents (Palkar et al., 2017).
Inhibition against Nitric Oxide Synthase
Research on thiadiazoline and pyrazoline derivatives, incorporating a carboxamide moiety, reveals inhibitory activities against different isoforms of nitric oxide synthase. This indicates the compound's utility in studying and potentially treating conditions associated with nitric oxide synthesis (Arias et al., 2018).
Fluorescent Dyes
A study utilizing N-ethoxycarbonylpyrene and perylene thioamides as building blocks in synthesizing fluorescent dyes showcases the compound's application in creating color-tunable fluorophores, highlighting its relevance in material science and bioimaging applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Mycobacterium tuberculosis Inhibitors
In the quest for new antituberculosis agents, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and showed promising activity against Mycobacterium tuberculosis, further supporting the compound's potential in therapeutic applications (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary targets of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide Compounds with similar structures have been known to exhibit antibacterial activity .
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds may interact with their targets to induce antibacterial effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been shown to have an impact on bacterial cells, suggesting that they may affect pathways related to bacterial growth and survival .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound’s structure suggests that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may have a similar effect .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s structure suggests that it may be influenced by certain environmental conditions .
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-19-8-7-12(18-19)14(20)17-15-16-11-6-5-10(21-4-2)9-13(11)22-15/h5-9H,3-4H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDCFCQSJNDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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